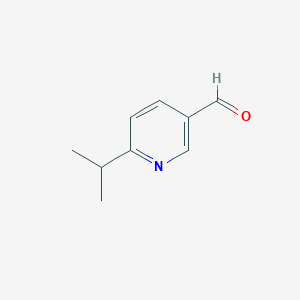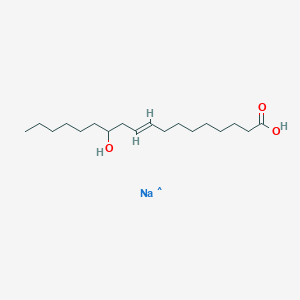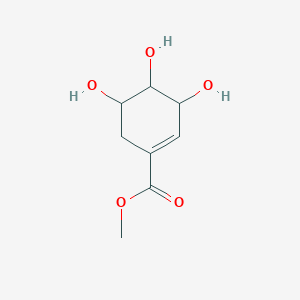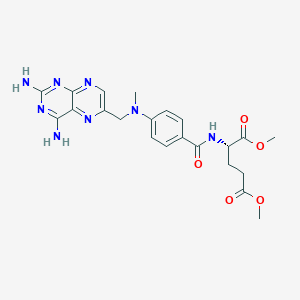
Ficulinic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ficulinic acid B is a natural product that belongs to the group of polyketides. It is found in various species of fungi, including Aspergillus fumigatus, which is known to produce a wide range of secondary metabolites. This compound has been the subject of much research due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
1. Fabrication and Catalytic Applications
Ficulinic acid B plays a role in the fabrication of ultrathin 2D nanosheets, particularly in the development of copper-bearing metal-organic frameworks (MOFs). These nanosheets, due to their unique properties, are significant in the design of nanocatalysts for various condensation reactions, showing high catalytic activity (Zhan et al., 2019).
2. Anti-inflammatory Effects in the Central Nervous System
This compound has been identified to have anti-inflammatory effects in the central nervous system. Research using rat astrocyte cultures stimulated with lipopolysaccharide (LPS) demonstrates its potential in inhibiting the production of pro-inflammatory substances and suppressing key elements of the NF-κB signal transducer pathway (Huang et al., 2011).
3. Therapeutic Importance for Neurodegenerative Disorders
This compound is associated with therapeutic importance in neurodegenerative disorders. Its role in the modulation of quinolinic acid levels in the brain is significant for conditions like Huntington's disease and AIDS-dementia complex, offering a pathway for clinical understanding and potential therapeutic application (Stone, 2001).
4. Biomedical Imaging and Diagnosis
In the field of biomedical imaging and diagnosis, this compound contributes to the enhancement of magnetic resonance imaging (MRI) techniques. Its usage in gadolinium-based contrast agents improves the diagnostic accuracy for conditions like hepatocellular carcinoma in patients with chronic hepatitis B (Lee et al., 2018).
5. Biomedical Applications and Tissue Engineering
This compound is integral in the development of biomaterials for tissue engineering. Studies have shown its utility in the production of polymeric composites, such as bacterial cellulose membranes with enhanced thermal stability and structural characteristics, which are promising for tissue regeneration applications (Oliveira et al., 2017).
Eigenschaften
CAS-Nummer |
102791-31-1 |
|---|---|
Molekularformel |
C28H52O3 |
Molekulargewicht |
436.7 g/mol |
IUPAC-Name |
(E)-2-heptyl-12-oxohenicos-13-enoic acid |
InChI |
InChI=1S/C28H52O3/c1-3-5-7-9-11-16-20-24-27(29)25-21-17-13-10-12-15-19-23-26(28(30)31)22-18-14-8-6-4-2/h20,24,26H,3-19,21-23,25H2,1-2H3,(H,30,31)/b24-20+ |
InChI-Schlüssel |
LMKTZOYZOYTOMH-HIXSDJFHSA-N |
Isomerische SMILES |
CCCCCCC/C=C/C(=O)CCCCCCCCCC(CCCCCCC)C(=O)O |
SMILES |
CCCCCCCC=CC(=O)CCCCCCCCCC(CCCCCCC)C(=O)O |
Kanonische SMILES |
CCCCCCCC=CC(=O)CCCCCCCCCC(CCCCCCC)C(=O)O |
Synonyme |
ficulinic acid B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





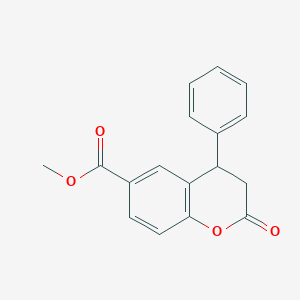
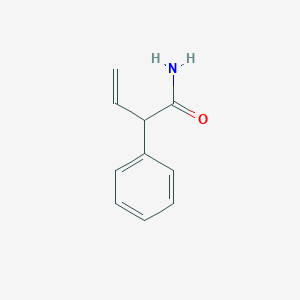

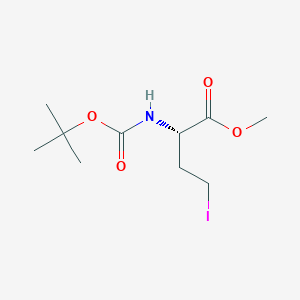
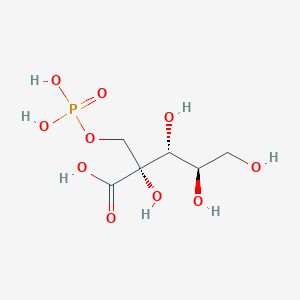
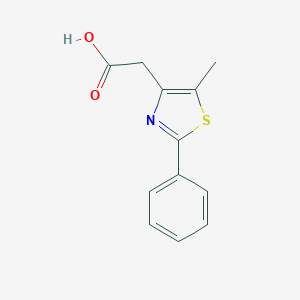

![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)
